molecular formula C18H19NO B5426205 3-Methyl-2,6-diphenylpiperidin-4-one

3-Methyl-2,6-diphenylpiperidin-4-one

Cat. No.: B5426205
M. Wt: 265.3 g/mol
InChI Key: IKSGNXSKFBMJLS-UHFFFAOYSA-N
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Description

3-Methyl-2,6-diphenyl-4-piperidinone is a chemical compound with the linear formula C18H19NO . It has a molecular weight of 265.358 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 3-methyl-2,6-diphenyl-4-piperidinone can be achieved through the Mannich reaction (condensation) of ethyl methyl ketone, aromatic aldehyde, and ammonium acetate . This compound can also be synthesized from 3-methyl-2,6-diphenylpiperidin-4-one .


Molecular Structure Analysis

The molecular structure of 3-methyl-2,6-diphenyl-4-piperidinone has been analyzed using quantum chemical calculations and spectral techniques like FT-IR, FT-Raman, and UV techniques . The structural and spectroscopic data of the molecule were obtained from HF and B3LYP with 6-311++G(d,p) levels using density functional theory(DFT) .


Chemical Reactions Analysis

The stability and intra-molecular charge transfer of 3-methyl-2,6-diphenyl-4-piperidinone have been analyzed by the detailed natural bond orbital (NBO) analysis . The charge transfer occurring in the molecule was verified and found to be stable from smaller energy gap by HOMO-LUMO analysis .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

3-methyl-2,6-diphenylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16,18-19H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSGNXSKFBMJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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